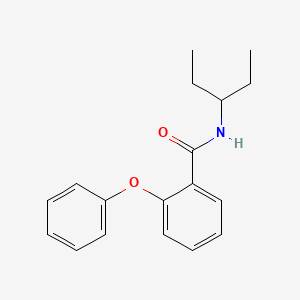

N-(1-ethylpropyl)-2-phenoxybenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Pendimethalin is a selective herbicide belonging to the chemical class of dinitroanilines . It is widely known for its use in controlling leaved weed and grasses in various crops such as cotton, soya-beans, rice, barley, etc .

Synthesis Analysis

The synthesis of Pendimethalin involves a di-nitration reaction using only nitric acid in continuous flow . This process begins with batch experiments followed by flow synthesis using a 1/8-inch SS316 helical coil tube where the kinetics of the di-nitration are determined, and process optimization is done .Molecular Structure Analysis

Pendimethalin has a nitrated aromatic ring structure consisting of hydroxyl (-OH) and nitro (-NO2) groups with a molecular mass of 281.312 Da and an empirical formula of C13H19N3O4 .Chemical Reactions Analysis

The biotransformation pathway of Pendimethalin includes oxidation of the alkyl side-chains (methyl and/or 1-ethylpropyl group), which results in hydroxyl and/or carboxyl groups, reduction of one or two nitro groups to amine groups, and cyclization to a benzimidazole heterocycle .Scientific Research Applications

Comprehensive Analysis of N-(pentan-3-yl)-2-phenoxybenzamide Applications

N-(pentan-3-yl)-2-phenoxybenzamide, also known as Oprea1_585584 or N-(1-ethylpropyl)-2-phenoxybenzamide, is a chemical compound with potential applications in various scientific research fields. Below is a detailed analysis of its unique applications across six distinct fields:

Agriculture: Herbicide Efficacy

N-(pentan-3-yl)-2-phenoxybenzamide: is structurally related to pendimethalin, a herbicide used to control annual grasses and common weeds . Its efficacy in agriculture could be explored for the development of new herbicides with improved properties such as lower toxicity, higher selectivity, and reduced environmental impact.

Organic Electronics: Material Synthesis

The compound’s potential for creating conjugated systems makes it a candidate for research in organic electronics . It could be used to synthesize materials for organic solar cells, light-emitting diodes (LEDs), or transistors, contributing to the advancement of flexible and wearable electronic devices.

Analytical Chemistry: Reagent Development

As an analog to N-(pentan-3-yl)hydroxylamine , this compound could serve as a precursor for developing analytical reagents. These reagents might be used in colorimetric assays, spectrophotometry, or as a standard in calibration processes.

Environmental Science: Microbial Degradation

Research into the microbial degradation of related nitroaromatic pesticides suggests that N-(pentan-3-yl)-2-phenoxybenzamide could be studied for its biodegradability . Understanding its breakdown could lead to environmentally friendly methods for remediating contaminated sites.

Medicine: Radioisotope Production

The compound’s relation to fast proton-induced fission research implies potential applications in the production of radioisotopes . These isotopes are crucial in medical diagnostics, treatment, and research, particularly in the fields of oncology and neurology.

Ecosystem Management: OPERAs Project

The OPERAs project, which focuses on ecosystem services and natural capital, could utilize this compound in studies related to ecosystem management . It might be involved in assessing the impact of chemicals on ecosystem services or in the development of new tools for environmental assessment.

Mechanism of Action

Safety and Hazards

Pendimethalin has low acute toxicity when administered orally, dermally, or by inhalation to rats . It is not irritating to the skin or the eyes of rabbits but has skin sensitizing properties at comparatively high concentrations . It is also suspected of causing cancer and damaging the unborn child .

Future Directions

The future directions for Pendimethalin involve the scale-up of its synthesis process. The approach for smooth scale-up for an herbicide for a production capacity of 50 kg/day using a pinched tube reactor is being showcased . This includes the integration of inline separation and analysis, resulting in a manufacturing plant of the future with minimal human intervention .

properties

IUPAC Name |

N-pentan-3-yl-2-phenoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21NO2/c1-3-14(4-2)19-18(20)16-12-8-9-13-17(16)21-15-10-6-5-7-11-15/h5-14H,3-4H2,1-2H3,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASGOGXXNUVFGGX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)NC(=O)C1=CC=CC=C1OC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{[(6-methyl-2-pyridinyl)amino]carbonothioyl}-2-nitrobenzamide](/img/structure/B5867448.png)

![2-chlorobenzaldehyde [4-(benzylamino)-6-(4-morpholinyl)-1,3,5-triazin-2-yl]hydrazone](/img/structure/B5867451.png)

![1-{3-[(4-fluorophenoxy)methyl]-4-methoxyphenyl}ethanone](/img/structure/B5867452.png)

![N'-[(4-butoxybenzoyl)oxy]-4-chlorobenzenecarboximidamide](/img/structure/B5867455.png)

![2-[(5-benzyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]-N-(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)acetamide](/img/structure/B5867476.png)

![2-[(4-hydroxyphenyl)acetyl]-N-methylhydrazinecarbothioamide](/img/structure/B5867484.png)

![N'-[(4-biphenylylacetyl)oxy]-4-methylbenzenecarboximidamide](/img/structure/B5867488.png)

![4-benzyl-1-[(3-methyl-1-benzofuran-2-yl)carbonyl]piperidine](/img/structure/B5867517.png)

![3-[(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]phenyl butyrate](/img/structure/B5867525.png)